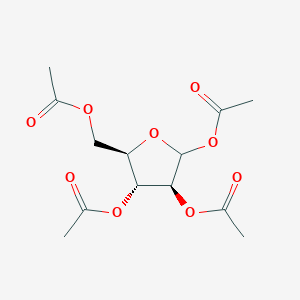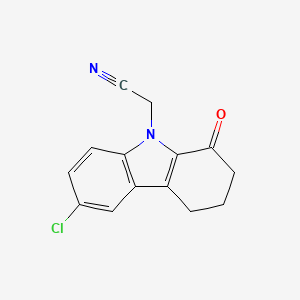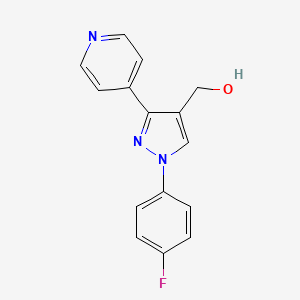
2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol is an organic compound that features a phenolic structure substituted with bulky tert-butyl groups and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The indole moiety can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The indole moiety can be reduced under specific conditions.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex antioxidants and stabilizers.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and other materials to prevent degradation.
Wirkmechanismus
The mechanism by which 2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol exerts its effects involves its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The indole moiety may interact with various molecular targets, including enzymes and receptors, modulating their activity and influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Used as a precursor for more complex antioxidants.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Utilized as an antioxidant in lubricant oils.
Uniqueness
2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol is unique due to the presence of both the indole and phenolic moieties, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as an antioxidant and its ability to interact with various molecular targets.
Eigenschaften
CAS-Nummer |
88973-01-7 |
|---|---|
Molekularformel |
C23H29NO |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(1-methylindol-3-yl)phenol |
InChI |
InChI=1S/C23H29NO/c1-22(2,3)18-12-15(13-19(21(18)25)23(4,5)6)17-14-24(7)20-11-9-8-10-16(17)20/h8-14,25H,1-7H3 |
InChI-Schlüssel |
ZOWLBEVTDRLLAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CN(C3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
![4-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14137497.png)



![1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole](/img/structure/B14137524.png)

![4-Oxo-4-[4-(4-oxo-3-propyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B14137531.png)
![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)





